An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline sulfate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyaniline sulfate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability.[1] Within this context, fluorinated anilines have emerged as crucial building blocks for the synthesis of a wide array of pharmacologically active compounds.
This technical guide focuses on 3,4-Difluoro-2-methoxyaniline sulfate (CAS Number: 1072945-56-2), a specialized derivative of this important class of molecules. While often supplied as a stable sulfate salt for ease of handling and improved shelf-life, its utility lies in the reactive potential of its free amine form, 3,4-Difluoro-2-methoxyaniline (CAS Number: 114076-35-6).[2][3][4] This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of advanced therapeutic agents, such as kinase inhibitors.
Physicochemical Properties and Characterization
3,4-Difluoro-2-methoxyaniline sulfate is a white to off-white solid. The sulfate salt form enhances the stability and handling properties of the otherwise reactive free amine.
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-2-methoxyaniline sulfate | [5][6] |
| CAS Number | 1072945-56-2 | [5][6][7] |
| Molecular Formula | C₇H₉F₂NO₅S | [5] |
| Molecular Weight | 257.21 g/mol | [5][7] |
| Storage | Inert atmosphere, room temperature | [7] |
For synthetic applications, the sulfate salt is typically neutralized to liberate the free amine, 3,4-Difluoro-2-methoxyaniline.
| Property | Value | Source |
| Chemical Name | 3,4-Difluoro-2-methoxyaniline | [2][4][8] |
| Alternate Names | 2-Amino-5,6-difluoroanisole; 3,4-difluoro-2-methoxyphenylamine | [4] |
| CAS Number | 114076-35-6 | [2][3][4][8] |
| Molecular Formula | C₇H₇F₂NO | [2][4][8] |
| Molecular Weight | 159.13 g/mol | [2][4] |
| Purity | ≥95% | [4] |
| Storage | Keep Cold | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted anilines like 3,4-Difluoro-2-methoxyaniline typically involves a multi-step process starting from readily available precursors. A common synthetic strategy involves the nitration of a substituted benzene ring, followed by the reduction of the nitro group to an amine.
A plausible synthetic pathway for 3,4-Difluoro-2-methoxyaniline would likely start with a difluorinated benzene derivative. The introduction of the methoxy and nitro groups, followed by reduction, would lead to the desired aniline. The specific regiochemistry of these substitutions is critical and is governed by the directing effects of the substituents on the aromatic ring.
Caption: Generalized synthetic workflow for difluoroaniline derivatives.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The true value of 3,4-Difluoro-2-methoxyaniline lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its structural features—a nucleophilic amine for coupling reactions and strategically placed fluorine and methoxy groups to modulate electronic properties and binding interactions—make it an attractive building block for medicinal chemists.
While this compound is broadly categorized as a biochemical for proteomics research, its primary utility is in the synthesis of small molecule inhibitors, particularly for protein kinases.[3][4] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Consequently, kinase inhibitors are a major focus of modern drug development.
The aniline moiety of 3,4-Difluoro-2-methoxyaniline can serve as a versatile handle for constructing the core scaffolds of various kinase inhibitors. For example, it can be used in reactions to form heterocyclic systems, such as quinazolines, which are common cores in many FDA-approved kinase inhibitors.
A representative experimental protocol for the use of a similar fluorinated methoxyaniline in the synthesis of a key intermediate is described below. This protocol illustrates the type of reaction where 3,4-Difluoro-2-methoxyaniline would be a valuable reagent.
Experimental Protocol: Synthesis of a Key Intermediate for a Kinase Inhibitor
This protocol is adapted from a known synthesis of a pyrimidine derivative, a common scaffold in kinase inhibitors, using a related fluorinated methoxyaniline.
Objective: To synthesize a substituted pyrimidine by reacting 4-fluoro-2-methoxyaniline with a chloropyrimidine derivative.
Materials:
-
4-fluoro-2-methoxy-aniline
-
5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
-
Triethylamine
-
Propylene glycol
-
Dichloromethane
-
Water
Procedure:
-
Combine 4-fluoro-2-methoxy-aniline (1.10 mmol), 5,6-dimethyl-2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine (0.84 mmol), triethylamine (1.1 mmol), and propylene glycol (2 ml) in a reaction vessel.
-
Heat the reaction mixture to 140°C for 5 hours.
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (10 ml).
-
Wash the organic layer with water.
-
Separate the organic layer and concentrate it to obtain the crude product.
-
Purify the residual oil by column chromatography to yield the final pyrimidine derivative.
Causality of Experimental Choices:
-
High Temperature: The use of a high temperature (140°C) is necessary to drive the nucleophilic aromatic substitution reaction between the aniline and the less reactive chloropyrimidine.
-
Triethylamine: This base is used to neutralize the HCl that is formed as a byproduct of the reaction, preventing it from protonating the aniline starting material and rendering it non-nucleophilic.
-
Propylene Glycol: This high-boiling solvent is suitable for reactions that require elevated temperatures.
-
Workup and Purification: The aqueous wash removes water-soluble byproducts and excess reagents, while column chromatography is a standard method for purifying organic compounds to a high degree.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3,4-Difluoro-2-methoxyaniline sulfate and its free amine form. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Consult a physician in all cases of significant exposure.
Conclusion
3,4-Difluoro-2-methoxyaniline sulfate is a valuable and specialized chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive aniline group with fluorine and methoxy substituents makes it an ideal building block for the synthesis of complex and potent bioactive molecules, particularly kinase inhibitors. Understanding the physicochemical properties, synthetic utility, and safe handling of this compound is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. As the demand for more effective and targeted therapies continues to grow, the importance of key intermediates like 3,4-Difluoro-2-methoxyaniline is set to increase.
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